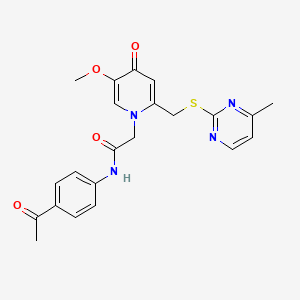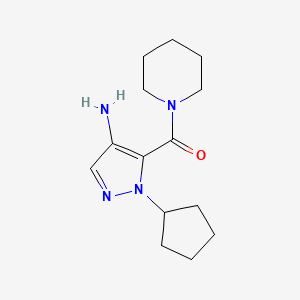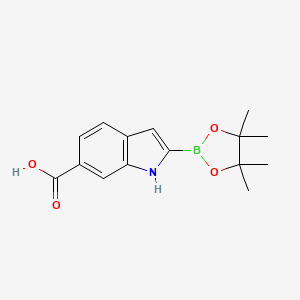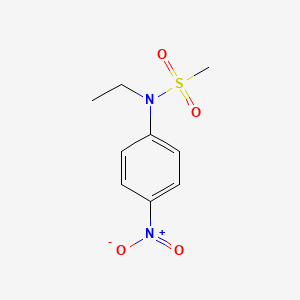
Methyl (S)-(-)-4-amino-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be analyzed .科学的研究の応用
Platform Molecule in Biorefinery Concept : Methyl (S)-(-)-4-amino-2-hydroxybutanoate is investigated in the context of α-hydroxy acids (AHAs) like lactic acid, which are considered platform molecules in biorefinery concepts. These AHAs, particularly those with a four-carbon backbone structure, are of interest for their potential use in solvents and biodegradable polyester plastics (Dusselier et al., 2013).
Synthesis of Bicyclic Oxygen Heterocycles : Research has shown the synthesis of compounds like methyl (4E,7R)-7-hydroxyoctanoate from ethyl (R)-3-hydroxybutanoate, leading to the creation of bicyclic oxygen heterocycles. This involves the reaction with aldehydes, creating three new stereogenic centers (Elsworth & Willis, 2008).
Biocatalysis for Amino Acid Synthesis : The use of enzymes like aldolases and transaminases has been employed in the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, a process that involves biocatalytic one-pot cyclic cascades. This method utilizes formaldehyde and alanine as starting materials, demonstrating the biotechnological potential of this compound (Hernández et al., 2017).
Organotin(IV) Complexes in Anticancer Drugs : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested against various human tumor cell lines. These studies involve the use of compounds like potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and highlight the medicinal chemistry potential of this compound class (Basu Baul et al., 2009).
Enzymatic Reduction in Antibiotic Synthesis : Studies involving yeast-catalyzed stereoselective reduction for the preparation of (S)-(+)-4-amino-2-hydroxybutanoate, a structural component of the antibiotic Amikacin, showcase the role of biocatalysis in antibiotic synthesis (Harris & Sih, 1992).
Metabolic Studies in Pancreatic Islets : The metabolism of related compounds, like 4-methyl-2-oxopentanoate, in rat pancreatic islets has been studied, providing insights into the uptake, catabolism, and incorporation into various biochemical pathways (Hutton, Sener, & Malaisse, 1979).
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, such as the acetyl coa pathway , and the methylation/demethylation pathways
Pharmacokinetics
A related compound, mdhb, has been reported to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier and is rapidly distributed to all organs
Result of Action
Similar compounds are known to cause changes at the molecular and cellular level, such as dna methylation
Action Environment
It’s known that environmental factors can affect the action of similar compounds . For instance, the presence of certain metals or changes in pH can influence the activity and stability of some compounds
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (2S)-4-amino-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGXFXBXPGNZKO-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)



![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)